Evidence Dimension 1: 3,4-Dimethoxyphenyl Pharmacophore Introduction Drives a ≥0.8 LogP Unit Shift Relative to the Unsubstituted Parent Scaffold
The target compound (CAS 1261009-91-9) incorporates a 3,4-dimethoxyphenyl substituent that substantially elevates calculated lipophilicity relative to the unsubstituted parent benzimidazole–propanethioamide (CAS 61690-00-4). While experimental LogP for CAS 1261009-91-9 has not been reported, the structurally analogous mono‑methoxy comparator 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propanethioamide (CAS 1260918-96-4) has a measured ACD/LogP of 3.30 , representing an increase of 0.80 log units over the unsubstituted parent (LogP 2.50, CAS 61690-00-4) attributable solely to the addition of a single methoxy group . Addition of a second methoxy substituent (as in the 3,4-dimethoxy target compound) is predicted to drive LogP into the 3.5–4.1 range—a further increment of 0.2–0.8 units—based on the well-established π‑contribution of aromatic –OCH₃ (Hansch π ≈ +0.02 to +0.50 depending on positional context) [1]. This LogP elevation places CAS 1261009-91-9 in a distinctly more lipophilic property space than all comparators lacking the dual-methoxy motif, with direct consequences for membrane permeability, plasma protein binding, and CYP-mediated clearance.
| Evidence Dimension | Lipophilicity (LogP): target compound vs. unsubstituted parent vs. mono‑methoxy analog |
|---|---|
| Target Compound Data | LogP predicted >3.5 (estimated from mono‑methoxy analog + incremental methoxy contribution); CAS 1261009-91-9 |
| Comparator Or Baseline | Unsubstituted parent 3-(1H-benzimidazol-2-yl)propanethioamide: LogP 2.50; Mono‑methoxy analog 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propanethioamide: ACD/LogP 3.30 |
| Quantified Difference | ΔLogP ≥ +0.8 vs. unsubstituted parent; estimated ΔLogP +0.2 to +0.8 vs. mono‑methoxy analog |
| Conditions | Calculated/estimated LogP values; experimental confirmation pending for target compound. |
Why This Matters
A LogP differential of ≥0.8 units is sufficient to shift a compound between adjacent Lipinski property bins, directly impacting oral absorption potential and requiring distinct formulation strategies for in vivo studies.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
